molecular formula C10H13ClZn B6360491 2,4,6-Trimethylbenzylzinc chloride, 0.50 M in THF CAS No. 664981-06-0

2,4,6-Trimethylbenzylzinc chloride, 0.50 M in THF

Cat. No. B6360491
CAS RN: 664981-06-0
M. Wt: 234.0 g/mol
InChI Key: HTNMVNJKHIHKGU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Trimethylbenzylzinc chloride (TMBZC) is a highly reactive organometallic compound that has found a variety of applications in synthetic organic chemistry, particularly in the field of transition metal-catalyzed reactions. It is a versatile reagent that has the potential to be used in a variety of synthetic transformations, including C-H activation, C-C bond formation, and C-N bond formation. TMBZC is a colorless, volatile liquid with a pungent odor and a melting point of -43 °C. It is soluble in most organic solvents, including THF, and is stable in air.

Mechanism of Action

2,4,6-Trimethylbenzylzinc chloride, 0.50 M in THF is a highly reactive reagent that can be used to catalyze a variety of reactions. It can act as a Lewis acid, activating a substrate by forming a covalent bond with it. It can also act as a nucleophile, attacking a substrate and forming a new bond. In addition, it can act as a base, deprotonating a substrate and forming a new bond.
Biochemical and Physiological Effects
This compound is not known to have any direct biochemical or physiological effects. However, it can be used to synthesize compounds that do have biochemical and physiological effects, such as drugs and natural products.

Advantages and Limitations for Lab Experiments

2,4,6-Trimethylbenzylzinc chloride, 0.50 M in THF is a highly reactive reagent that can be used in a variety of synthetic transformations. It is stable in air and soluble in most organic solvents, including THF, making it easy to use in laboratory experiments. However, it is also highly toxic and should be handled with caution.

Future Directions

The potential applications of 2,4,6-Trimethylbenzylzinc chloride, 0.50 M in THF are far-reaching and varied. Some potential future directions include the development of new methods for C-H activation, C-C bond formation, and C-N bond formation; the synthesis of more complex molecules, such as drugs and natural products; and the development of new catalytic systems based on this compound. In addition, this compound could be used to study the mechanism of transition metal-catalyzed reactions, as well as the mechanism of other organometallic reactions.

Synthesis Methods

2,4,6-Trimethylbenzylzinc chloride, 0.50 M in THF can be synthesized in two steps. The first step involves the reaction of 2,4,6-trimethylbenzaldehyde with zinc chloride in a mixture of THF and methanol. The second step involves the reaction of the resulting 2,4,6-trimethylbenzylzinc chloride with excess zinc chloride in THF. The reaction is conducted at room temperature, and the product is purified by distillation.

Scientific Research Applications

2,4,6-Trimethylbenzylzinc chloride, 0.50 M in THF has been used in a variety of scientific research applications, including the synthesis of biologically active compounds, the study of transition metal-catalyzed reactions, and the development of new synthetic methods. In particular, it has been used in the synthesis of small molecules, such as amino acids and peptides, as well as in the synthesis of larger molecules, such as natural products and pharmaceuticals.

properties

IUPAC Name

chlorozinc(1+);2-methanidyl-1,3,5-trimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13.ClH.Zn/c1-7-5-8(2)10(4)9(3)6-7;;/h5-6H,4H2,1-3H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTNMVNJKHIHKGU-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)[CH2-])C.Cl[Zn+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClZn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.